molecular formula C12H12S B2581417 2-(1-Naphthyl)ethanethiol CAS No. 91720-77-3

2-(1-Naphthyl)ethanethiol

Cat. No.: B2581417
CAS No.: 91720-77-3
M. Wt: 188.29
InChI Key: WPVLFNJWOIPANN-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)ethanethiol, also known as 2-(naphthalen-1-yl)ethane-1-thiol, is a chemical compound with the molecular weight of 188.29 . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .


Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various organic transformations. For instance, an SN2 reaction involving 2-naphthol and butyl p-toluenesulfonate has been reported . This reaction is performed in a single lab period and yields a solid product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthalene ring attached to an ethanethiol group . Naphthalenes are a class of arenes, in which two benzene rings are fused in an ortho position .


Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse. One example is the SN2 reaction of 2-naphthol with butyl p-toluenesulfonate . This reaction is of fundamental importance in introductory organic chemistry courses .

Scientific Research Applications

Chiral Modification of Catalysts

  • Chiral Modification for Enantioselective Hydrogenation : 1-Naphthyl-1,2-ethanediol, a compound structurally related to 2-(1-Naphthyl)ethanethiol, has been demonstrated as an effective chiral modifier of platinum for the enantioselective hydrogenation of activated ketones, marking a significant advance in the field of asymmetric catalysis. The success of this application relies on substrate-modifier interactions, highlighting the potential of naphthyl-based compounds in catalytic processes (Marinas, Mallát, & Baiker, 2004).

Synthesis of Complex Molecules

  • Catalytic Synthesis of 1-Thioamidoalkyl-2-naphthols : The use of naphthol derivatives in the catalytic synthesis of complex molecules such as 1-thioamidoalkyl-2-naphthols demonstrates the versatility of these compounds in organic synthesis. The process involves a one-pot multi-component condensation, showcasing the efficiency and potential of naphthol derivatives in facilitating complex chemical reactions under environmentally friendly conditions (Irannejad-Gheshlaghchaei et al., 2020).

Fluorescence in Nanoclusters

  • Fluorescence Behavior in Nanoclusters : The synthesis of Au25 nanoclusters protected by 2-(naphthalen-2-yl)ethanethiolate revealed interesting fluorescence properties, with significant enhancement in quantum yield compared to similar nanoclusters protected by other ligands. This research not only underscores the importance of naphthyl-based thiolates in modifying the optical properties of nanoclusters but also contributes to our understanding of the role surface ligands play in determining fluorescence behavior, potentially opening new pathways for the development of optoelectronic devices (Wang, Zhu, Cao, & Zhu, 2014).

Properties

IUPAC Name

2-naphthalen-1-ylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLFNJWOIPANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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